molecular formula C27H37Cl2NO3 B1360333 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide CAS No. 31037-84-0

2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide

Cat. No.: B1360333
CAS No.: 31037-84-0
M. Wt: 494.5 g/mol
InChI Key: GRPPLTVZUQVNQK-UHFFFAOYSA-N
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Description

2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group substituted with tert-pentyl groups and a butyramide moiety linked to a dichloro-hydroxy-tolyl group.

Scientific Research Applications

2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide typically involves multiple steps, starting with the preparation of the phenoxy and butyramide intermediates. The phenoxy intermediate is synthesized by reacting 2,4-dichlorophenol with tert-pentyl bromide under basic conditions. The butyramide intermediate is prepared by reacting 3,5-dichloro-2-hydroxy-P-toluidine with butyryl chloride in the presence of a base. The final step involves coupling these intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the coupling reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide involves its interaction with specific molecular targets. The phenoxy and butyramide groups can interact with enzymes and receptors, modulating their activity. The dichloro-hydroxy-tolyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide
  • 3’,5’-Dichloro-2-(2,4-di-tert-pentylphenoxy)-2’-hydroxy-p-butyrotoluidide
  • 4,6-Dichloro-5-methyl-2-[α-(2,4-i-t-pentylphenoxy)-butanamido]phenol

Uniqueness

2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide is unique due to its specific substitution pattern and the presence of both phenoxy and butyramide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37Cl2NO3/c1-9-21(25(32)30-20-15-19(28)16(4)23(29)24(20)31)33-22-13-12-17(26(5,6)10-2)14-18(22)27(7,8)11-3/h12-15,21,31H,9-11H2,1-8H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPPLTVZUQVNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C(=C1O)Cl)C)Cl)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276506, DTXSID50865580
Record name 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31037-84-0, 72395-53-0
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide
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Record name Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-
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Record name 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide
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Record name Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,4-bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-p-tolyl)butyramide
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